Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2

Übersicht

Beschreibung

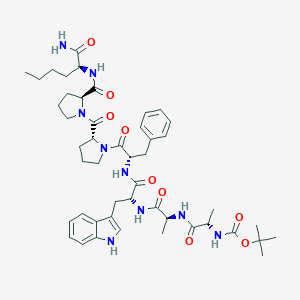

Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 is a synthetic peptide with the molecular formula C47H65N9O9 and a molecular weight of 900.07 g/mol. This compound is known for its complex structure, which includes multiple amino acids and protective groups, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected by a Boc (tert-butoxycarbonyl) group, is attached to the resin.

Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA).

Coupling: The next amino acid, also protected by a Boc group, is activated using a coupling reagent such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and added to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA, which also removes any remaining protective groups.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. Advanced equipment and automation are employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like TFA.

Coupling: Formation of peptide bonds using coupling reagents.

Oxidation and Reduction: Modifications of specific amino acid residues under controlled conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA)

Coupling: HBTU, DIC (N,N’-diisopropylcarbodiimide)

Oxidation: Hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions are typically the desired peptide sequences with specific modifications, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of Boc-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the stepwise assembly of peptides while protecting sensitive functional groups. The Boc strategy is favored for producing high-purity peptides efficiently:

- Resin Preparation : A resin is functionalized to anchor the first amino acid.

- Amino Acid Coupling : Sequential addition of protected amino acids occurs.

- Deprotection : The Boc group is removed to allow further elongation.

- Cleavage : The final peptide is cleaved from the resin and purified.

Neuropeptide Signaling Modulation

This compound has been studied for its role in modulating neuropeptide signaling pathways. Its unique configuration enhances binding affinity and specificity towards receptors involved in pain perception and inflammation.

- Antagonistic Properties : Research indicates that this compound acts as an antagonist to various receptors, potentially providing insights into pain management strategies.

- Resistance to Proteolysis : The incorporation of D-amino acids contributes to its stability against proteolytic enzymes, making it suitable for therapeutic applications.

Potential Therapeutic Lead Compound

Due to its biological activity and stability, this compound may serve as a lead compound for developing new therapeutic agents targeting neurological disorders. Its interactions with specific receptors can modulate physiological responses such as pain and inflammation.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-Arg-Phe-D-Trp-Nle-NH2 | Similar backbone but lacks proline residues | Focus on phenylalanine instead of alanine |

| Boc-Lys-Ala-D-Trp-Phe-D-Pro-NH2 | Contains lysine instead of arginine | Alters charge properties due to lysine |

| Boc-Arg-Leu-D-Trp-Phe-D-Pro-NH2 | Leucine replaces alanine | Different hydrophobic character |

| Boc-Arg-Ala-Trp-Phe-Pro-Pro-NH2 | Contains L-tryptophan instead of D-tryptophan | Potentially different receptor interactions |

This comparative analysis highlights the unique arrangement of amino acids in this compound, particularly its D-amino acids which enhance stability and resistance to enzymatic degradation compared to other peptides.

Case Studies and Research Findings

Recent studies have documented the effectiveness of similar compounds in receptor selectivity and biological activity:

- A study on cyclic γ-MSH analogues demonstrated that introducing bulky hydrophobic residues can significantly impact receptor selectivity, suggesting that structural modifications can enhance therapeutic efficacy .

- Another investigation into bifunctional peptides revealed their potential as analgesics through selective agonism and antagonism at opioid receptors, underscoring the importance of peptide structure in pharmacological applications .

Wirkmechanismus

The mechanism of action of Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Boc-ala-ala-D-trp-phe-D-pro-pro-nle-OH

- Boc-ala-ala-D-trp-phe-D-pro-pro-nle-OMe

- Boc-ala-ala-D-trp-phe-D-pro-pro-nle-OEt

Uniqueness

Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 is unique due to its specific peptide sequence and the presence of the NH2 group at the C-terminus. This modification can influence its binding affinity and specificity, making it distinct from other similar compounds.

Biologische Aktivität

Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of neuropeptide signaling and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

this compound features a sequence of amino acids that includes both L- and D-amino acids, contributing to its stability and resistance to enzymatic degradation. The presence of the Boc (tert-butoxycarbonyl) protecting group facilitates its synthesis through solid-phase peptide synthesis (SPPS).

Synthesis Overview:

The synthesis typically involves the following steps:

- Attachment of the First Amino Acid: The initial amino acid is attached to a resin.

- Deprotection: The Boc group is removed using trifluoroacetic acid (TFA).

- Coupling: Subsequent amino acids are added using coupling reagents like HBTU.

- Cleavage: The final peptide is cleaved from the resin and purified.

This method allows for high-purity peptide production, essential for biological studies and therapeutic applications.

This compound interacts with specific receptors involved in neuropeptide signaling pathways. Its unique structure enhances binding affinity to these receptors, modulating physiological responses such as pain perception and inflammation. The D-amino acids in its composition contribute to increased stability against proteolytic enzymes, making it a promising candidate for drug development targeting neurological disorders.

Biological Activity

The biological activity of this compound has been demonstrated in various studies:

- Neuropeptide Signaling Modulation: Research indicates that this compound acts as an antagonist to receptors involved in pain and inflammation pathways. Its interaction with these receptors can lead to significant alterations in physiological responses.

- Therapeutic Potential: Due to its stability and ability to modulate receptor activity, this compound is being explored for its potential use in pain management therapies and other neurological applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-Arg-Phe-D-Trp-Nle-NH2 | Similar backbone but lacks proline residues | Focus on phenylalanine instead of alanine |

| Boc-Lys-Ala-D-Trp-Phe-D-Pro-NH2 | Contains lysine instead of arginine | Alters charge properties due to lysine |

| Boc-Arg-Ala-Trp-Phe-Pro-Pro-NH2 | Contains L-tryptophan instead of D-tryptophan | Potentially different receptor interactions |

| Boc-Arg-Leu-D-Trp-Phe-D-Pro-NH2 | Leucine replaces alanine | Different hydrophobic character |

This compound stands out due to its specific arrangement of amino acids, particularly the presence of D-amino acids which enhance stability and resistance to enzymatic degradation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Neuropeptide Interaction Studies: In vitro assays demonstrated that this compound effectively modulates receptor interactions related to pain signaling pathways, suggesting its potential as an analgesic agent .

- Pharmacological Applications: Investigations into its pharmacokinetics revealed favorable profiles for oral bioavailability and metabolic stability, enhancing its attractiveness as a therapeutic candidate .

- Structural Activity Relationship (SAR) Studies: SAR analyses have shown that modifications in the peptide sequence can significantly alter binding affinities and receptor selectivities, providing insights into optimizing this compound for specific therapeutic targets .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2R)-2-[(2S)-2-[[(2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N9O9/c1-7-8-19-34(39(48)57)52-43(61)37-21-14-23-55(37)45(63)38-22-15-24-56(38)44(62)36(25-30-16-10-9-11-17-30)54-42(60)35(26-31-27-49-33-20-13-12-18-32(31)33)53-41(59)28(2)50-40(58)29(3)51-46(64)65-47(4,5)6/h9-13,16-18,20,27-29,34-38,49H,7-8,14-15,19,21-26H2,1-6H3,(H2,48,57)(H,50,58)(H,51,64)(H,52,61)(H,53,59)(H,54,60)/t28-,29-,34-,35+,36-,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKQVVKMIIQFE-DWZVVYGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.